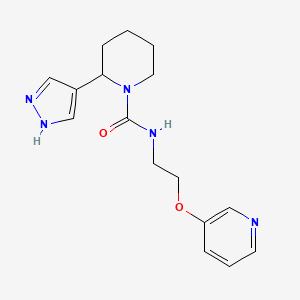
2-(1H-pyrazol-4-yl)-N-(2-pyridin-3-yloxyethyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-pyrazol-4-yl)-N-(2-pyridin-3-yloxyethyl)piperidine-1-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
Wirkmechanismus
The mechanism of action of 2-(1H-pyrazol-4-yl)-N-(2-pyridin-3-yloxyethyl)piperidine-1-carboxamide involves the inhibition of target enzymes such as PDE5, PDE4, and HDAC6. The inhibition of PDE5 results in the accumulation of cyclic guanosine monophosphate (cGMP) in smooth muscle cells, leading to vasodilation and increased blood flow. This property makes it a potential candidate for the treatment of erectile dysfunction. The inhibition of PDE4 and HDAC6 results in the modulation of inflammatory and immune responses, making it a potential candidate for the treatment of various inflammatory and autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been reported to exhibit several biochemical and physiological effects. It has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been reported to improve cognitive function and memory in animal models. Moreover, it has been shown to exhibit neuroprotective effects against oxidative stress and neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(1H-pyrazol-4-yl)-N-(2-pyridin-3-yloxyethyl)piperidine-1-carboxamide in lab experiments include its potent inhibitory activity against various enzymes, its broad range of therapeutic applications, and its low toxicity profile. However, its limitations include its high cost of synthesis, limited availability, and lack of clinical data.
Zukünftige Richtungen
The future directions for 2-(1H-pyrazol-4-yl)-N-(2-pyridin-3-yloxyethyl)piperidine-1-carboxamide include the development of novel analogs with improved potency and selectivity against target enzymes. Moreover, its potential applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease need to be explored further. Its potential as a diagnostic tool for cancer and other diseases also needs to be investigated. Additionally, its pharmacokinetic and pharmacodynamic properties need to be studied in detail to determine its suitability for clinical use.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential in various scientific research applications. Its potent inhibitory activity against various enzymes, broad range of therapeutic applications, and low toxicity profile make it a potential candidate for the development of novel therapeutic agents. However, further research is needed to explore its potential applications fully and determine its suitability for clinical use.
Synthesemethoden
The synthesis of 2-(1H-pyrazol-4-yl)-N-(2-pyridin-3-yloxyethyl)piperidine-1-carboxamide involves the reaction between 1-(2-pyridin-3-yloxyethyl)piperidine-4-carboxylic acid and 4-hydrazinylpyrazole in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in a suitable solvent such as DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide) under reflux conditions. The resulting product is purified by column chromatography to obtain the final compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-(1H-pyrazol-4-yl)-N-(2-pyridin-3-yloxyethyl)piperidine-1-carboxamide has shown promising results in various scientific research applications. It has been reported to exhibit potent inhibitory activity against several enzymes such as PDE5 (phosphodiesterase 5), PDE4 (phosphodiesterase 4), and HDAC6 (histone deacetylase 6). These enzymes play a crucial role in various physiological and pathological processes, including inflammation, cancer, and neurodegenerative diseases. Therefore, this compound holds great potential as a lead molecule for the development of novel therapeutic agents.
Eigenschaften
IUPAC Name |
2-(1H-pyrazol-4-yl)-N-(2-pyridin-3-yloxyethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c22-16(18-7-9-23-14-4-3-6-17-12-14)21-8-2-1-5-15(21)13-10-19-20-11-13/h3-4,6,10-12,15H,1-2,5,7-9H2,(H,18,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNRQSWZEYDERY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CNN=C2)C(=O)NCCOC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-1-[2-(4-propan-2-ylphenyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7643244.png)
![N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7643257.png)
![N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B7643271.png)
![1-ethyl-N-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7643283.png)
![2-Tert-butyl-5-methyl-4-[(7-methyl-2-oxochromen-4-yl)methyl]-1,2,4-triazol-3-one](/img/structure/B7643287.png)
![[4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]-(4-fluorophenyl)methanone](/img/structure/B7643300.png)
![2-(cyclopropylamino)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide;hydrochloride](/img/structure/B7643303.png)
![2-Tert-butyl-4-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-5-methyl-1,2,4-triazol-3-one](/img/structure/B7643307.png)
![3-[2-(1-Tert-butyl-5-oxo-1,2,4-triazol-4-yl)ethoxy]benzonitrile](/img/structure/B7643315.png)
![4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclohexan-1-amine](/img/structure/B7643317.png)
![2-Tert-butyl-4-[(5-phenyl-1,3-oxazol-2-yl)methyl]-1,2,4-triazol-3-one](/img/structure/B7643325.png)
![2-Amino-1-(5-oxa-8-azaspiro[3.5]nonan-8-yl)hexan-1-one;hydrochloride](/img/structure/B7643335.png)
![2-Amino-1-(5-oxa-8-azaspiro[3.5]nonan-8-yl)-2-phenylethanone;hydrochloride](/img/structure/B7643336.png)
![2-tert-butyl-4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,2,4-triazol-3-one](/img/structure/B7643341.png)